molecular formula C10H17N6O12P3 B12103044 3'-O-Amino-2'-deoxyadenosine 5'-triphosphate

3'-O-Amino-2'-deoxyadenosine 5'-triphosphate

Cat. No.: B12103044
M. Wt: 506.20 g/mol
InChI Key: JRWRMKPKCJGCKT-UHFFFAOYSA-N
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Description

3’-O-Amino-2’-deoxyadenosine 5’-triphosphate is a nucleotide derivative that plays a crucial role in various biochemical assays and experiments. It is particularly significant in the study of DNA replication, repair, and modification processes. This compound is widely utilized in the field of biomedicine due to its unique molecular structure.

Preparation Methods

The preparation of 3’-O-Amino-2’-deoxyadenosine 5’-triphosphate involves several synthetic routes and reaction conditions. One method includes protecting a specific group, converting another group, reacting with a specific chemical, deprotecting another group, converting another group, and treating with a specific chemical . Industrial production methods focus on reducing contamination by converting 3’- (N-acetone-oxime)-2’-deoxynucleoside triphosphate to 3’-O-amino-2’-deoxynucleoside triphosphate by treatment with an aryl-oxyamine .

Chemical Reactions Analysis

3’-O-Amino-2’-deoxyadenosine 5’-triphosphate undergoes various types of chemical reactions, including substitution and modification reactions. Common reagents and conditions used in these reactions include aryl-oxyamine for conversion processes . The major products formed from these reactions are modified nucleotides that are essential for biochemical assays and experiments.

Scientific Research Applications

3’-O-Amino-2’-deoxyadenosine 5’-triphosphate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is employed in drug development, DNA sequencing, and targeted therapies for diseases such as cancer and genetic disorders. Its unique molecular structure makes it a valuable tool in the study of DNA replication, repair, and modification processes.

Mechanism of Action

The mechanism of action of 3’-O-Amino-2’-deoxyadenosine 5’-triphosphate involves its role as a substrate for DNA polymerase during DNA synthesis. It provides the necessary energy to drive reactions that synthesize new DNA . The compound’s inability to extend from a dideoxy nucleotide causes chain termination, which is useful in antiviral research and various biotechnology applications .

Comparison with Similar Compounds

3’-O-Amino-2’-deoxyadenosine 5’-triphosphate can be compared with similar compounds such as 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP) and 2-Amino-2’-deoxyadenosine 5’-triphosphate. While ddATP is a sugar-modified nucleoside triphosphate that results in chain termination , 2-Amino-2’-deoxyadenosine 5’-triphosphate stabilizes the DNA duplex by forming three intramolecular hydrogen bonds with thymine . The uniqueness of 3’-O-Amino-2’-deoxyadenosine 5’-triphosphate lies in its specific applications in DNA replication, repair, and modification processes.

Similar Compounds

  • 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP)
  • 2-Amino-2’-deoxyadenosine 5’-triphosphate

Properties

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.20 g/mol

IUPAC Name

[[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N6O12P3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(26-12)6(25-7)2-24-30(20,21)28-31(22,23)27-29(17,18)19/h3-7H,1-2,12H2,(H,20,21)(H,22,23)(H2,11,13,14)(H2,17,18,19)

InChI Key

JRWRMKPKCJGCKT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON

Origin of Product

United States

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